
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide, also known as DAPSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPSA is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes such as carbonic anhydrase and metalloproteinases. It has also been shown to inhibit the activity of certain transcription factors such as NF-κB.
Biochemical and Physiological Effects:
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and transcription factors. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity and to be well-tolerated in animal models. Another advantage is its relatively simple synthesis method, which allows for large-scale production.
One of the main limitations of using 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in vivo. Another limitation is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide. One area of interest is in the development of more effective analogs of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide with improved solubility and longer half-life. Another area of interest is in the development of new applications for 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide, such as in the treatment of neurodegenerative diseases or infectious diseases. Finally, further research is needed to fully understand the mechanism of action of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide involves the reaction of 3,4-dichloroaniline with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. 2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
2-(3,4-Dichloroanilino)-3-pyridinesulfonamide has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models.
Propiedades
Número CAS |
55842-10-9 |
|---|---|
Fórmula molecular |
C11H9Cl2N3O2S |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-(3,4-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Clave InChI |
IAVSPSVAYDFADN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
Otros números CAS |
55842-10-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
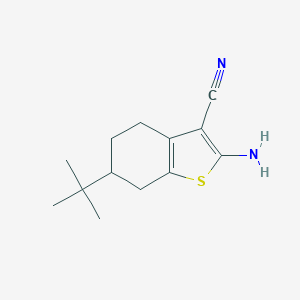
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
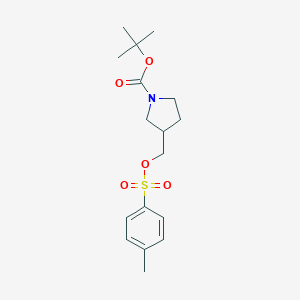

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
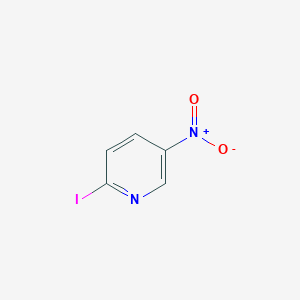
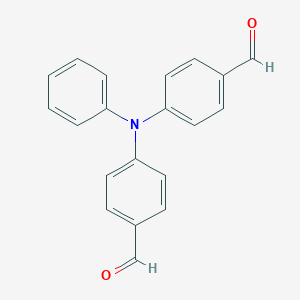
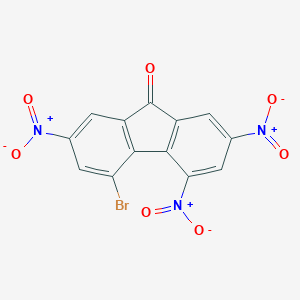
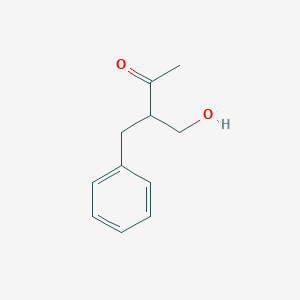
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)
